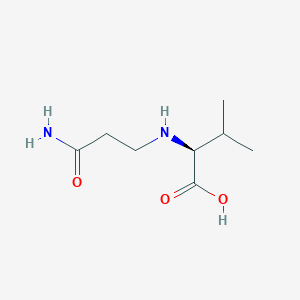
N-(3-Amino-3-oxopropyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-3-oxopropyl)-L-valine is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group and a keto group on the propyl side chain attached to the L-valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3-oxopropyl)-L-valine typically involves the reaction of L-valine with a suitable reagent that introduces the 3-amino-3-oxopropyl group. One common method involves the use of a protected form of L-valine, which is then reacted with an appropriate amine and a carbonyl compound under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-3-oxopropyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
N-(3-Amino-3-oxopropyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-3-oxopropyl)-L-valine involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds and participate in various biochemical pathways. The compound can act as a substrate for enzymes, influencing metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine
- N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine
Uniqueness
N-(3-Amino-3-oxopropyl)-L-valine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
51078-53-6 |
|---|---|
Molecular Formula |
C8H16N2O3 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(8(12)13)10-4-3-6(9)11/h5,7,10H,3-4H2,1-2H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
BZEVQVJZLREGPF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCCC(=O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















